methyl 5-methyl-1-(4-methylphenyl)-2-oxo-3H-pyrrole-4-carboxylate
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Overview
Description
Methyl 5-methyl-1-(4-methylphenyl)-2-oxo-3H-pyrrole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-1-(4-methylphenyl)-2-oxo-3H-pyrrole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization to form the pyrrole ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1-(4-methylphenyl)-2-oxo-3H-pyrrole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
Methyl 5-methyl-1-(4-methylphenyl)-2-oxo-3H-pyrrole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-methyl-1-(4-methylphenyl)-2-oxo-3H-pyrrole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-1-(4-methoxyphenyl)-2-oxo-3H-pyrrole-4-carboxylate
- Methyl 5-methyl-1-(4-chlorophenyl)-2-oxo-3H-pyrrole-4-carboxylate
- Methyl 5-methyl-1-(4-fluorophenyl)-2-oxo-3H-pyrrole-4-carboxylate
Uniqueness
Methyl 5-methyl-1-(4-methylphenyl)-2-oxo-3H-pyrrole-4-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 5-methyl-1-(4-methylphenyl)-2-oxo-3H-pyrrole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-6-11(7-5-9)15-10(2)12(8-13(15)16)14(17)18-3/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUFJPMHEUNIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(CC2=O)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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